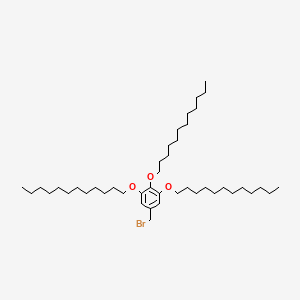

5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene

Description

5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene (CAS: 478083-71-5 or 654065-52-8) is a brominated aromatic compound featuring a central benzene ring substituted with three dodecyloxy groups (C₁₂H₂₅O–) and a bromomethyl (–CH₂Br) group at the 5th position. Its structure combines long hydrophobic dodecyl chains with a reactive bromine atom, making it amphiphilic and suitable for applications in organic synthesis, polymer chemistry, and supramolecular assembly . The compound is typically synthesized via halogenation of precursor alcohols or through nucleophilic substitution reactions, as seen in analogous chloromethyl derivatives .

Properties

CAS No. |

478083-71-5 |

|---|---|

Molecular Formula |

C43H79BrO3 |

Molecular Weight |

724.0 g/mol |

IUPAC Name |

5-(bromomethyl)-1,2,3-tridodecoxybenzene |

InChI |

InChI=1S/C43H79BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,39H2,1-3H3 |

InChI Key |

PXFDQEJVDJTIIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The trihydroxybenzene core undergoes sequential alkylation via an SN2 mechanism. Potassium carbonate (K₂CO₃) acts as a base, deprotonating the phenolic hydroxyl groups to generate phenoxide ions, which attack the electrophilic carbon of 1-bromododecane. The reaction proceeds in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent oxidation of intermediates.

Key Reaction Parameters:

| Parameter | Value/Range | Role |

|---|---|---|

| Solvent | DMF | Polar aprotic medium for solubility |

| Base | K₂CO₃ (excess) | Deprotonation of hydroxyl groups |

| Temperature | 80–100°C | Accelerates substitution kinetics |

| Reaction Time | 12–24 hours | Ensures complete alkylation |

| Molar Ratio | 1:3 (triol:dodecyl bromide) | Stoichiometric equivalence |

Workup and Purification

Post-reaction, the mixture is diluted with water to precipitate the product. Filtration and sequential washes with cold methanol remove unreacted dodecyl bromide and inorganic salts. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the compound as a white crystalline solid.

Alternative Pathways and Comparative Analysis

Bromination of Pre-alkylated Intermediates

A less common strategy involves introducing the bromomethyl group after alkylation. For example, 1,2,3-tris(dodecyloxy)benzene may undergo radical bromination using N-bromosuccinimide (NBS) and a peroxide initiator. However, this method suffers from regioselectivity challenges, often producing mixtures of mono- and polybrominated byproducts.

Challenges:

Direct Functionalization of Mesitylene Derivatives

Critical Analysis of Methodological Limitations

Scalability of the Primary Route

Despite high yields, the Tanabe protocol requires stringent anhydrous conditions and inert atmospheres, increasing operational costs for industrial-scale production. Additionally, DMF’s high boiling point (153°C) complicates solvent recovery.

Purity and Byproduct Formation

Chromatographic analyses (HPLC, GC-MS) reveal trace impurities (<2%) from incomplete alkylation or dodecyl chain degradation. Nuclear magnetic resonance (NMR) studies confirm structural integrity:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 5-(bromomethyl)-1,2,3-tris(dodecyloxy)- can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles such as hydroxide or amine groups.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.

Major Products:

Scientific Research Applications

Chemistry:

Synthesis of Polymers: The compound can be used as a building block in the synthesis of hypercrosslinked polymers, which have applications in gas storage, carbon capture, and molecular separation.

Biology and Medicine:

Drug Delivery Systems: Due to its structural features, the compound can be modified to create drug delivery systems that target specific tissues or cells.

Industry:

Mechanism of Action

The mechanism of action of Benzene, 5-(bromomethyl)-1,2,3-tris(dodecyloxy)- primarily involves nucleophilic aromatic substitution (SNAr) reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. This process involves the formation of a negatively charged intermediate, which is stabilized by the electron-donating dodecyloxy groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives: Bromine vs. Chlorine

- 5-(Chloromethyl)-1,2,3-tris(dodecyloxy)benzene (CAS: 162709-84-4) :

Structurally identical except for the substitution of bromine with chlorine. Chlorine’s lower polarizability and weaker leaving group ability (compared to bromine) result in slower reaction kinetics in nucleophilic substitutions. This makes the bromomethyl derivative more reactive in Suzuki couplings or alkylation reactions .

Multi-Brominated Benzenes

- 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene (CAS: N/A): Contains three bromomethyl groups, enabling hyper-cross-linking in polymer synthesis (e.g., ABT polymers in ). In contrast, the single bromomethyl group in 5-(bromomethyl)-1,2,3-tris(dodecyloxy)benzene limits cross-linking but allows controlled mono-functionalization for dendrimers or star-shaped molecules .

- 1,2,4-Tris(bromomethyl)benzene (CAS: N/A): Exhibits Br⋯Br and C–H⋯Br interactions in its crystal lattice, forming 1D supramolecular chains. The bulky dodecyloxy chains in the target compound likely disrupt such interactions, reducing crystallinity but enhancing solubility in non-polar solvents .

Liquid Crystalline Analogues

- 1,2,3-Tris(dodecyloxy)benzene (TDOB) and Its Salts: TDOB derivatives (e.g., TDOBSNa, TDOBSPyr) form columnar or cubic liquid crystalline phases.

Surface-Active Brominated Compounds

- Br₂-C₆H₃-OC₁₂O-C₆H₃Br₂ () :

A dimeric dibromo compound with a dodecyl spacer, forming lamellar networks on surfaces. The single bromomethyl group in the target compound may limit surface ordering but could enable controlled functionalization in 2D crystal engineering .

Commercial Brominated Benzenes

- Tetrakis(bromomethyl)benzenes () :

These highly brominated compounds (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene) are used as flame retardants or cross-linkers. The target compound’s single bromine and long alkyl chains prioritize solubility and selective reactivity over bulk bromination .

Research Findings and Implications

- Reactivity : The bromomethyl group’s superior leaving ability facilitates efficient alkylation or coupling reactions compared to chlorine analogs .

- Self-Assembly : Dodecyloxy chains dominate solubility and phase behavior, but the bromine atom introduces polarity, enabling unique LC textures under magnetic fields (cf. TDOBSPyr in ) .

- multi-brominated benzenes) makes the compound suitable for linear polymers or dendritic architectures .

Biological Activity

5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with bromomethyl and three dodecyloxy groups. This structure enhances its lipophilicity, which may influence its biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar compounds in the family of tris(dodecyloxy)benzene derivatives. For instance, compounds that interact with DNA through intercalation or groove binding have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

- Compound Tested : 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)

- Cell Lines : HeLa (cervical cancer), MDA-MB231 (breast cancer), MCF-7 (breast cancer).

- Methodology : MTT assay to assess cell viability.

| Compound | HeLa GI50 (µM) | MDA-MB231 GI50 (µM) | MCF-7 GI50 (µM) | Vero Cells Growth Inhibition (%) |

|---|---|---|---|---|

| H3BTB | 16.2 ± 1.02 | 7.62 ± 0.91 | 9.03 ± 0.18 | 7.31% |

| Doxorubicin | 4.21 ± 0.22 | 6.82 ± 0.59 | 7.32 ± 0.81 | 10.2% |

| Cisplatin | 2.64 ± 0.13 | 2.27 ± 0.24 | 4.63 ± 0.21 | 6.67% |

The data indicates that H3BTB exhibits significant cytotoxic effects against breast cancer cell lines compared to normal cells, suggesting its potential as an anticancer agent .

The proposed mechanisms by which compounds similar to this compound exert their biological effects include:

- DNA Intercalation : Compounds can intercalate between DNA base pairs, disrupting replication and transcription processes.

- Groove Binding : Binding within the grooves of DNA can alter the structure of DNA and affect gene expression.

- Cell Signaling Pathways : Interaction with proteins involved in cell cycle regulation can lead to apoptosis in cancer cells.

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Studies on related compounds have indicated potential risks including:

- Mutagenicity : Some derivatives have shown positive results in assays assessing genetic damage.

- Reproductive Toxicity : Investigations into similar compounds have indicated possible effects on reproductive health.

Environmental Impact

The environmental fate of brominated compounds like this compound is also a concern. Studies indicate that such compounds can bioaccumulate and potentially disrupt ecological balance .

Q & A

Basic Questions

Q. What are the key challenges in synthesizing 5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene, and how can they be addressed methodologically?

- Answer : The synthesis involves sequential functionalization of a benzene ring. First, the tris(dodecyloxy) groups are introduced via nucleophilic substitution or alkoxylation under anhydrous conditions. The bromomethyl group is then added using a brominating agent (e.g., NBS or HBr with a radical initiator). Key challenges include steric hindrance from the long dodecyloxy chains and controlling regioselectivity. Strategies include:

- Using bulky bases to deprotonate intermediates selectively (e.g., LDA or NaH) .

- Optimizing reaction temperature and solvent polarity to favor mono-bromination .

- Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirms substitution patterns and bromomethyl integration. The dodecyloxy chains produce characteristic aliphatic peaks (δ 0.8–1.7 ppm), while aromatic protons appear downfield (δ 6.5–7.5 ppm) .

- FTIR : Identifies C-Br stretching (~550–600 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~823 for [M+H]⁺) .

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or radical reactions. Its reactivity is modulated by:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reaction rates .

- Catalyst systems : Pd(PPh₃)₄ or Ni-catalyzed conditions for coupling with aryl boronic acids .

- Temperature : Mild heating (60–80°C) balances reactivity and stability of the dodecyloxy groups .

Advanced Research Questions

Q. How can this compound be incorporated into microporous polymers for gas storage applications?

- Answer : The compound serves as a crosslinker in hyper-crosslinked polymers (HCPs) via Friedel-Crafts alkylation. Methodology includes:

- Catalyst : Anhydrous AlCl₃ (10–20 mol%) in dichloromethane .

- Reaction time : 24–48 hours under reflux to ensure complete network formation.

- Gas adsorption : The resulting polymers (e.g., TMP series) exhibit high surface areas (~500–800 m²/g) and CO₂ uptake (~12–15 wt% at 273 K) due to microporosity and π-π interactions .

- Data Table :

| Polymer | Surface Area (m²/g) | CO₂ Uptake (wt%, 1 bar) | H₂ Uptake (wt%, 1 bar) |

|---|---|---|---|

| TMP1 | 520 | 12.1 | 1.8 |

| TMP2 | 750 | 14.9 | 2.3 |

Q. What computational methods are used to predict the self-assembly behavior of this compound in supramolecular systems?

- Answer : Molecular dynamics (MD) simulations and DFT calculations model:

- Non-covalent interactions : Van der Waals forces between dodecyloxy chains drive lamellar or hexagonal packing .

- Solvent effects : Simulations in toluene or chloroform predict aggregation thresholds (~0.1–1 mM) .

- Thermodynamic stability : Gibbs free energy calculations confirm micelle or vesicle formation depending on concentration .

Q. How do conflicting data on bromomethyl reactivity in cross-coupling reactions arise, and how can they be resolved?

- Answer : Contradictions may stem from:

- Substrate purity : Trace moisture deactivates catalysts; rigorous drying (e.g., molecular sieves) is critical .

- Steric effects : Bulkier coupling partners (e.g., ortho-substituted aryl boronic acids) reduce yields; use of microwave-assisted synthesis improves efficiency .

- Catalyst poisoning : Thiol or amine impurities in solvents; pre-treatment with scavengers (e.g., trisamine) mitigates this .

Methodological Best Practices

- Synthetic Optimization : Screen additives (e.g., crown ethers) to enhance bromomethyl reactivity .

- Characterization : Combine XRD with NMR to resolve crystallinity vs. amorphous phases in polymer composites .

- Data Validation : Replicate reactions under inert atmospheres (Ar/N₂) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.